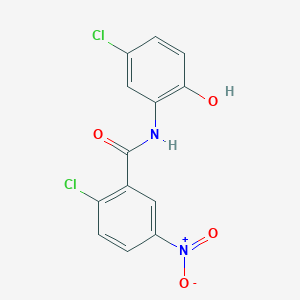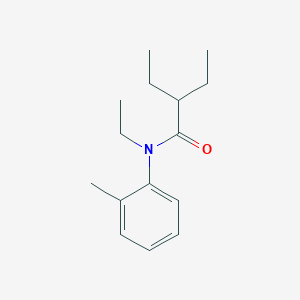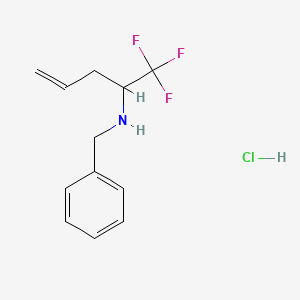
N-(4-methylphenyl)-N'-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. These compounds are characterized by the presence of a hydrazine group (-NH-NH-) bonded to various substituents. This particular compound features a 4-methylphenyl group and a prop-2-en-1-yl group attached to the hydrazine moiety, along with two thioamide groups (-CSNH2).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-methylphenylhydrazine with prop-2-en-1-yl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarboxamide: Similar structure but with carboxamide groups instead of thioamide groups.
N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide: Similar structure but with different substituents on the hydrazine moiety.
The uniqueness of N-(4-methylphenyl)-N’-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N4S2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(prop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C12H16N4S2/c1-3-8-13-11(17)15-16-12(18)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,13,15,17)(H2,14,16,18) |
InChI-Schlüssel |
IWDUEZBOPOBMRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451657.png)
![1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12451676.png)

![Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B12451681.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12451685.png)
![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)
![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)

![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12451714.png)

![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)
